Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride, also known by its IUPAC name N-methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride, is a chemical compound with the CAS number 56161-71-8. It is primarily recognized as an impurity related to the antidepressant fluoxetine, which is a selective serotonin reuptake inhibitor. The molecular formula of this compound is C17H18F3NO·HCl, and it has a molecular weight of approximately 345.79 g/mol .
This compound is derived from the broader class of phenylpropylamines and is synthesized for research and reference purposes in pharmaceutical applications, particularly in relation to antidepressants. It is often used in laboratories for analytical purposes and as a reference standard in quality control processes .
The synthesis of methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride typically involves several steps:
The synthesis can be complex due to the need for specific reaction conditions, including temperature control, solvent choice, and reaction time. Detailed reaction mechanisms often involve multiple steps of electrophilic aromatic substitution and nucleophilic attack, particularly when forming the trifluoromethyl group .
The molecular structure of methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can be represented using various structural formulas:
FC(F)(F)C1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3
The compound exhibits a complex three-dimensional structure that includes a trifluoromethyl group attached to a phenoxy moiety. This structure contributes to its unique chemical properties and biological activity .
Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can participate in various chemical reactions typical of amines and phenolic compounds:
Understanding these reactions requires knowledge of reaction kinetics and thermodynamics, as well as the stability of intermediates formed during these processes .
The mechanism of action for methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is primarily studied in relation to its role as an impurity in fluoxetine formulations. Its action involves:
Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride typically appears as a colorless or slightly yellow oil. Its boiling point is predicted around 475 °C, with a density near 1.209 g/cm³ .
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments .
Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride serves several important roles in scientific research:
These applications highlight its significance within pharmaceutical sciences and analytical chemistry .
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6